Urease Inhibition: Class-Level SAR Establishes a Requirement for a Specific Acyl Linker Length
In a head-to-head comparison of two structurally adjacent series, phenoxyacetohydroxamic acids (the class to which Acetamide, 2-(4-chlorophenoxy)-N-hydroxy- belongs) were substantially less potent than their phenoxypropionohydroxamic acid counterparts. The article explicitly states that 'ω-phenoxypropinoylhydroxamic acids were more active than phenoxyacetohydroxamic acids' [1]. While the individual IC50 value for CAS 13359-17-6 was not reported in the open-access abstract, the most potent phenoxypropionohydroxamic acid (compound c24) achieved an IC50 of 0.061 ± 0.003 μM in a cell-free extract assay and 0.89 ± 0.05 μM in an intact cell assay, representing over a 450-fold improvement over the clinically prescribed urease inhibitor acetohydroxamic acid (AHA) [1]. This demonstrates that the target compound's shorter acetate linker positions it at the lower-potency end of the SAR landscape, and any procurement decision predicated on urease inhibition must recognize that potent, downstream analogs cannot be substituted by this specific CAS number.
| Evidence Dimension | Urease inhibitory potency (Jack bean urease, cell-free extract) |
|---|---|
| Target Compound Data | Not individually reported in accessible abstract; classified as a less active phenoxyacetohydroxamic acid [1]. |
| Comparator Or Baseline | 3-(3,4-dichlorophenoxy)propionylhydroxamic acid (c24, a phenoxypropionohydroxamic acid): IC50 = 0.061 ± 0.003 μM. Clinical standard AHA: IC50 not explicitly stated; c24 is >450-fold more potent than AHA [1]. |
| Quantified Difference | Phenoxypropionohydroxamic acids > phenoxyacetohydroxamic acids (qualitative SAR). c24 is >450-fold more potent than AHA [1]. |
| Conditions | In vitro, Jack bean urease; cell-free extract and intact Helicobacter pylori cell assays [1]. |
Why This Matters
This confirms that the target compound exists at the less-active end of a steep SAR gradient; a scientist requiring a potent urease inhibitor for H. pylori research should not procure CAS 13359-17-6 as a substitute for a phenoxypropionohydroxamic acid lead.
- [1] Ni, W.-W., Liu, Q., Ren, S.-Z., et al. The synthesis and evaluation of phenoxyacylhydroxamic acids as potential agents for Helicobacter pylori infections. Bioorganic & Medicinal Chemistry, 2018, 26, 4145–4152. View Source
